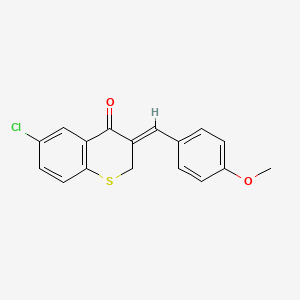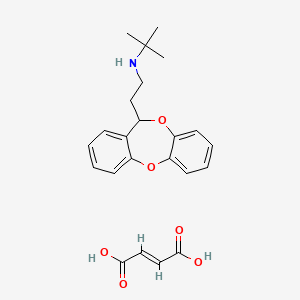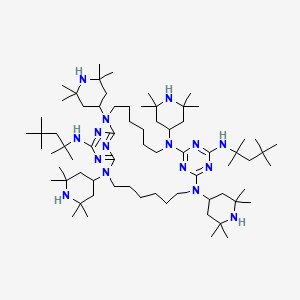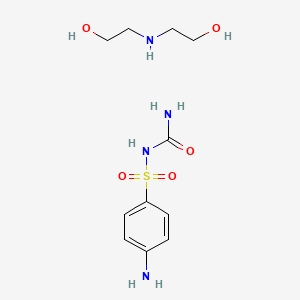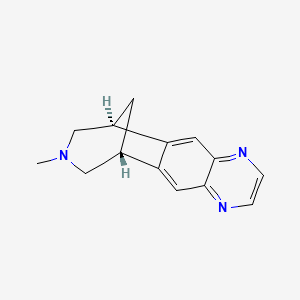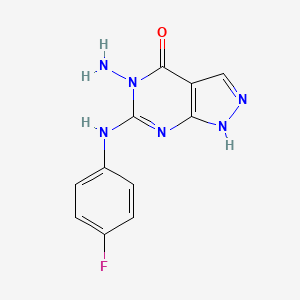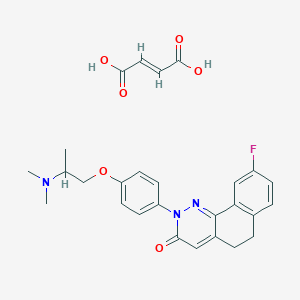
2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide: is a complex organic compound with a unique structure that includes a thiazine ring fused to an isoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate thiazine ring, followed by its fusion with an isoquinoline derivative. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different thiazine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of isoquinoline-based compounds .
Wissenschaftliche Forschungsanwendungen
2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazine and isoquinoline derivatives, such as:
- 3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one
- 3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
- 6-phenyl-5-phenylsulfanyl-imidazo(2,1-B)thiazole
Uniqueness
What sets 2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide apart is its unique combination of the thiazine and isoquinoline structures, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67755-10-6 |
|---|---|
Molekularformel |
C12H11NO3S |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
1,1-dioxo-3,4-dihydro-2H-[1,3]thiazino[3,2-b]isoquinolin-6-one |
InChI |
InChI=1S/C12H11NO3S/c14-12-10-5-2-1-4-9(10)8-11-13(12)6-3-7-17(11,15)16/h1-2,4-5,8H,3,6-7H2 |
InChI-Schlüssel |
DZCOGWVTGHUYBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=CC3=CC=CC=C3C2=O)S(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


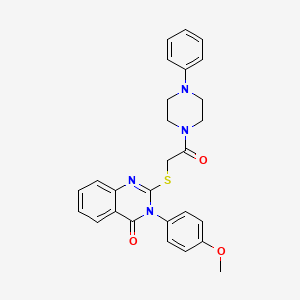
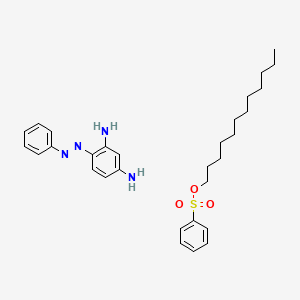
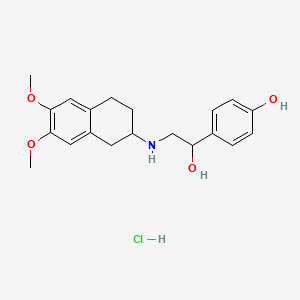
![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)


